1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate
Description
1,1-Dioxo-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-4-yl pentanoate is a sulfur-containing heterocyclic compound characterized by a fused thieno-thiopyran ring system with a sulfone (dioxo) group at position 1 and a pentanoate ester substituent at position 2. This structure places it within a class of intermediates critical for synthesizing pharmacologically active molecules, particularly those targeting enzyme inhibition (e.g., carbonic anhydrase) due to the sulfone moiety’s electron-withdrawing properties .
The compound is synthesized via nucleophilic substitution or esterification reactions. For example, analogous compounds in the thieno[2,3-b]thiopyran family are prepared by reacting activated esters (e.g., phenacyl chlorides) with thiol-containing intermediates under reflux conditions, followed by purification .
Properties
IUPAC Name |
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S2/c1-2-3-4-11(13)16-10-6-8-18(14,15)12-9(10)5-7-17-12/h5,7,10H,2-4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVDNTNIWHIWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCS(=O)(=O)C2=C1C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate typically involves the reaction of thieno[2,3-b]thiopyran derivatives with pentanoic acid or its derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound features a thieno[2,3-b]thiopyran core with dioxo substituents, which contribute to its reactivity and interaction with biological systems.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals:
- Anticancer Activity : Preliminary studies suggest that derivatives of thieno[2,3-b]thiopyran exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes involved in tumor growth.
- Antimicrobial Properties : Research indicates that compounds within this class may possess antibacterial and antifungal activities, making them candidates for the development of new antibiotics.
Agricultural Chemistry
The thieno[2,3-b]thiopyran framework is also explored for its applications in agrochemicals:
- Pesticide Development : Compounds similar to 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate have shown potential as effective pesticides due to their ability to disrupt pest metabolism.
Materials Science
Research into the use of this compound in materials science is ongoing:
- Polymer Synthesis : The unique properties of the thieno[2,3-b]thiopyran structure allow for its incorporation into polymer matrices to enhance material strength and thermal stability.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of thieno[2,3-b]thiopyran exhibited significant cytotoxicity against breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In another study focusing on agricultural applications, researchers synthesized several derivatives of thieno[2,3-b]thiopyran and tested their efficacy against common fungal pathogens affecting crops. Results indicated that one derivative significantly reduced fungal growth by over 80% compared to control samples.
Mechanism of Action
The mechanism of action of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related analogs, focusing on substituent effects, physicochemical properties, and pharmacological relevance.
Structural and Substituent Variations
Physicochemical and Pharmacological Insights
- Lipophilicity: The pentanoate ester in the target compound increases logP compared to shorter-chain esters (e.g., cyclopropanecarboxylate in ), favoring blood-brain barrier penetration .
- Electrophilic Reactivity : Halogenated analogs (e.g., 2,4-dichlorobenzoate) exhibit higher electrophilicity due to electron-withdrawing Cl/F groups, enhancing reactivity in nucleophilic substitution reactions .
- Metabolic Stability: Difluorobenzoate derivatives () resist oxidative metabolism better than non-halogenated esters, extending half-life in vivo.
- Pharmacological Targeting : The sulfamoyl-containing analog () directly inhibits carbonic anhydrase, highlighting the scaffold’s versatility in designing enzyme inhibitors.
Biological Activity
1,1-Dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H11O4S2
- CAS Number : 343373-87-5
- Molar Mass : 342.82 g/mol
The compound features a thieno[2,3-b]thiopyran ring system that is known for its diverse biological activities. Its dioxo groups contribute to its reactivity and potential interactions with biological targets.
The biological activity of this compound is thought to involve the following mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of dioxo groups allows for potential interactions with active sites of enzymes.
- Receptor Modulation : It may bind to various receptors, altering their activity and influencing physiological responses.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound:
Antimicrobial Activity
In vitro studies have demonstrated that 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran derivatives possess significant antimicrobial properties against a range of pathogens. For example:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Inhibitory effects observed on Candida albicans.
Anticancer Potential
Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis was noted through the activation of caspase pathways.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thieno[2,3-b]thiopyran derivatives. The results indicated that derivatives with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of thieno[2,3-b]thiopyran derivatives. The findings suggested that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells through mitochondrial pathways.
Data Summary
| Biological Activity | Target Organisms/Cells | Observed Effect |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, Escherichia coli, Candida albicans | Significant inhibition |
| Anticancer | MCF-7, HeLa, A549 | Induction of apoptosis |
Q & A
Basic: What are the established synthetic routes for 1,1-dioxo-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-4-yl pentanoate, and how can reaction conditions be optimized?
The synthesis typically involves coupling the thienothiopyran core with a pentanoate ester. A key intermediate, such as N-[(4S,6S)-6-methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide (a related structure), is synthesized via stereospecific reduction using reagents like sodium bis(2-methoxyethoxy) aluminum hydride (Red-Al) . For the pentanoate esterification, nucleophilic acyl substitution under anhydrous conditions (e.g., DCM with DCC/DMAP) is recommended. Optimization requires monitoring reaction kinetics via HPLC and adjusting temperature (0–25°C) to minimize side reactions like hydrolysis.
Basic: How is the structural elucidation of this compound performed, and what analytical techniques are critical?
X-ray crystallography using SHELXL software is essential for resolving the stereochemistry of the thienothiopyran core . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 338.0064834 for C₁₀H₁₄N₂O₅S₃ analogs) , while ¹H/¹³C NMR identifies substituents (e.g., pentanoate ester protons at δ 1.2–2.5 ppm). IR spectroscopy verifies sulfonyl (SO₂) and carbonyl (C=O) groups. For purity assessment, reverse-phase HPLC with a C18 column and UV detection at 254 nm is standard.
Advanced: What challenges arise in resolving stereochemical ambiguities during synthesis, and how are they addressed?
The thiopyran ring’s fused thiophene moiety creates stereochemical complexity. Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution using lipases can separate enantiomers . Red-Al reduction of ketone intermediates (e.g., in Dorzolamide synthesis) requires strict anhydrous conditions to preserve stereochemistry . Computational modeling (DFT or molecular docking) predicts preferred conformations, guiding crystallization conditions for X-ray analysis .
Advanced: What pharmacological targets are hypothesized for this compound, and how are they validated experimentally?
Analogous thienothiopyran derivatives (e.g., Dorzolamide) inhibit carbonic anhydrase isoforms . Target validation involves:
Enzyme assays : Measure IC₅₀ against recombinant human carbonic anhydrase II.
Cellular models : Test intraocular pressure reduction in trabecular meshwork cells.
SAR studies : Modify the pentanoate chain to assess hydrophobicity’s impact on membrane permeability .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Dose-response curves and molecular dynamics simulations (e.g., GROMACS) identify critical binding interactions.
Advanced: What computational methods are used to predict this compound’s metabolic stability and toxicity?
- ADMET Prediction : Tools like SwissADME estimate logP (2.8) and aqueous solubility.
- CYP450 Metabolism : Docking simulations (AutoDock Vina) identify oxidation hotspots (e.g., thiopyran sulfur).
- Toxicity Screening : Ames test for mutagenicity and hERG channel inhibition assays .
Advanced: How should researchers resolve contradictory data in spectroscopic characterization?
Conflicting NMR signals (e.g., overlapping protons) are addressed via:
2D NMR : HSQC and HMBC differentiate thiophene vs. thiopyran protons.
Isotopic Labeling : ¹³C-labeled intermediates clarify ambiguous carbon environments.
Crystallographic Refinement : SHELXL’s twin refinement handles twinned crystals in asymmetric units .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
